(2E)-3-methanesulfonylprop-2-enenitrile
Description
(2E)-3-Methanesulfonylprop-2-enenitrile is an α,β-unsaturated nitrile derivative characterized by a conjugated system comprising a sulfonyl group (methanesulfonyl), a nitrile group, and an E-configured double bond. This structural motif renders the compound highly electrophilic at the β-position, making it reactive toward nucleophilic attack. Such compounds are pivotal intermediates in organic synthesis, particularly in the construction of β-substituted acrylonitriles, which are valuable in pharmaceuticals, agrochemicals, and materials science . The methanesulfonyl group acts as a strong electron-withdrawing substituent, enhancing the electrophilicity of the α,β-unsaturated system and directing regioselective addition-elimination reactions with nucleophiles.
Properties
CAS No. |
131391-67-8 |
|---|---|
Molecular Formula |
C4H5NO2S |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2E)-3-methanesulfonylprop-2-enenitrile typically involves the reaction of methanesulfonyl chloride with an appropriate nitrile precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2E)-3-Methanesulfonylprop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-Methanesulfonylprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)-3-methanesulfonylprop-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes and proteins. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of (2E)-3-methanesulfonylprop-2-enenitrile can be contextualized by comparing it to structurally analogous α,β-unsaturated sulfonyl nitriles. Key differences arise from variations in the sulfonyl substituent, aromatic/heteroaromatic groups, and electronic effects. Below is a detailed analysis:
Table 1: Structural and Reactivity Comparison of Selected α,β-Unsaturated Sulfonyl Nitriles
Key Findings
Electronic Effects of Substituents :
- Methanesulfonyl vs. Phenylsulfonyl : The methanesulfonyl group (CH₃SO₂) in (2E)-3-methanesulfonylprop-2-enenitrile is a stronger electron-withdrawing group than phenylsulfonyl (C₆H₅SO₂), leading to higher electrophilicity at the β-carbon. This enhances reactivity toward nucleophiles like amines, thiols, and alkoxides .
- Nitro Substituents : The introduction of a 4-nitrophenyl group (as in ) further polarizes the double bond, accelerating Michael addition reactions compared to unsubstituted analogs.
Applications in Synthesis :
- (E)-3-Phenylsulfonylprop-2-enenitrile is widely used to synthesize (E)-configured β-substituted acrylonitriles via addition-elimination mechanisms, preserving stereochemistry .
- Nitro-substituted derivatives (e.g., ) are leveraged in high-energy materials or as intermediates in medicinal chemistry due to their enhanced stability and reactivity.
Reactivity Comparison
Nucleophilic Addition :
- (2E)-3-Methanesulfonylprop-2-enenitrile reacts faster with nucleophiles than its phenylsulfonyl analog due to the stronger electron-withdrawing effect of CH₃SO₂.
- Thienyl-substituted analogs () exhibit reduced reactivity toward hard nucleophiles (e.g., OH⁻) but show selectivity for soft nucleophiles (e.g., thiols).
Thermal Stability :
- Methanesulfonyl derivatives generally exhibit higher thermal stability than nitro-substituted compounds, which may decompose exothermically under heating .
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